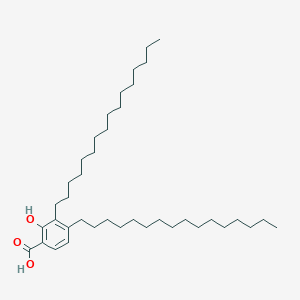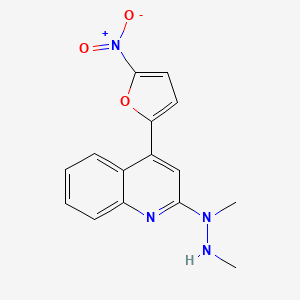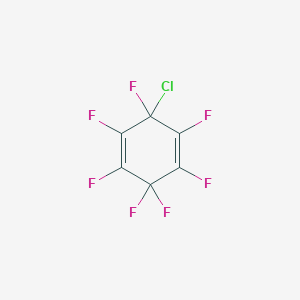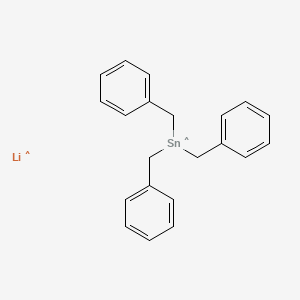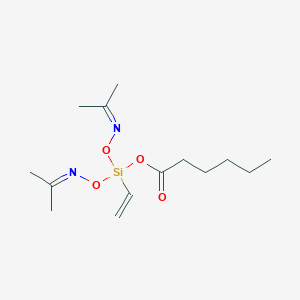
5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate is a complex organic compound with a unique structure that includes silicon, oxygen, nitrogen, and carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate involves multiple steps. One common method includes the reaction of ethenylsilane derivatives with specific oxime compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors and continuous flow processes to maintain consistency and yield. The use of advanced purification techniques, such as chromatography and distillation, ensures the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts, including transition metals and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethenyl-3-methoxy-6-methyl-2,4-dioxa-5-aza-3-silahept-5-ene
- 5-Ethenyl-5-methoxy-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-diene
Uniqueness
5-Ethenyl-2,8-dimethyl-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-YL hexanoate stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its applications in various fields further highlight its versatility and importance .
Properties
CAS No. |
62025-29-0 |
|---|---|
Molecular Formula |
C14H26N2O4Si |
Molecular Weight |
314.45 g/mol |
IUPAC Name |
[ethenyl-bis[(propan-2-ylideneamino)oxy]silyl] hexanoate |
InChI |
InChI=1S/C14H26N2O4Si/c1-7-9-10-11-14(17)18-21(8-2,19-15-12(3)4)20-16-13(5)6/h8H,2,7,9-11H2,1,3-6H3 |
InChI Key |
IRCFSPIEOQGOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)O[Si](C=C)(ON=C(C)C)ON=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



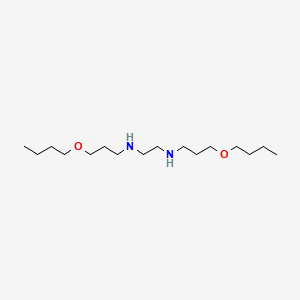
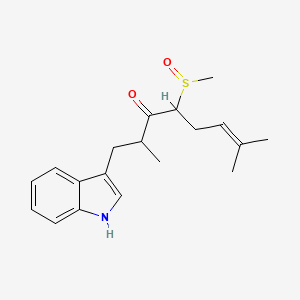
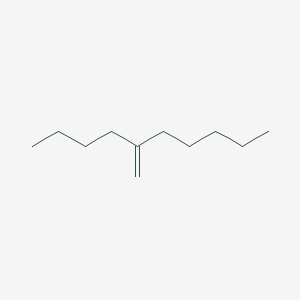
![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)
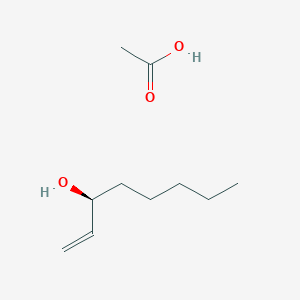
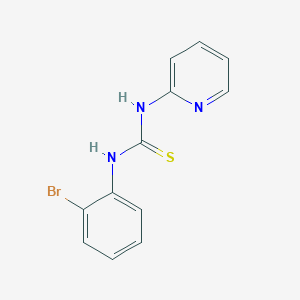
![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)
